Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-

Description

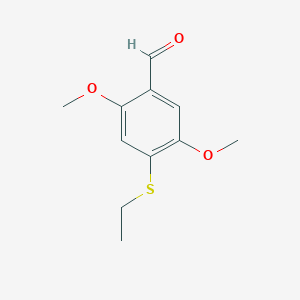

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is a substituted aromatic aldehyde featuring a 2,5-dimethoxy backbone with a para-position ethylthio (-S-C₂H₅) group. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of psychoactive phenethylamines (e.g., 2C-T derivatives) and other bioactive molecules .

Properties

IUPAC Name |

4-ethylsulfanyl-2,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-4-15-11-6-9(13-2)8(7-12)5-10(11)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFKCRKWYGOBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)OC)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Another method involves the use of thioanisole and a catalyst such as SZTA (a combination of TiCl4 and ZrOCl2-8H2O) in an autoclave. The reaction mixture is heated to 70-90°C under a pressure of 0.5-5 MPa, followed by hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- typically involves several steps:

- Starting Materials : The synthesis begins with 2,5-dimethoxybenzaldehyde.

- Formation of Intermediates : The benzaldehyde undergoes reactions with ethylthiol under acidic or basic conditions to form the ethylthio derivative.

- Final Product Synthesis : Subsequent reactions lead to the formation of the target compound through methods such as condensation or substitution reactions.

Chemistry

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is used as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies : Its functional groups can be modified to study structure-activity relationships in medicinal chemistry.

Biology

Research has indicated potential biological activities linked to this compound:

- Biological Activity Investigation : Studies have explored its interactions with biomolecules, particularly focusing on its effects on neurotransmitter systems. For instance, it may interact with serotonin receptors, suggesting potential psychoactive properties.

- Pharmacological Research : Case studies have investigated its potential therapeutic applications, including antitumor activity and other medicinal uses.

Medicine

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is being explored for its potential in drug development:

- Antitumor Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines .

- Dihydrofolate Reductase Inhibitors : Its structural characteristics allow for exploration as a candidate for inhibitors in metabolic pathways relevant to cancer therapy.

Case Studies

- Antitumor Activity Study :

-

Neurotransmitter Interaction Study :

- Research focused on the interaction of this compound with serotonin receptors demonstrated potential effects on mood regulation and psychoactive properties.

- Reference:

- Synthetic Methodology Development :

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- involves its interaction with molecular targets and pathways. The compound can undergo various biochemical transformations, such as oxidation and reduction, which may influence its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its role as an antimicrobial agent or a precursor in drug synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thioether-Containing Analogs

(a) Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- (CAS 132184-35-1)

- Molecular Formula : C₁₂H₁₆O₃S

- Molecular Weight : 240.323

- Key Differences : Replaces the ethylthio group with a longer propylthio (-S-C₃H₇) chain.

- Synthetic Relevance : Used in analogous synthetic routes to the target compound, with similar reactivity in Ugi and Mannich reactions .

(b) Benzaldehyde, 4-(butylthio)-2,5-dimethoxy-

- Molecular Formula : C₁₃H₁₈O₃S (estimated)

- Key Differences: Features a butylthio (-S-C₄H₉) group.

Methoxy-Substituted Benzaldehydes

(a) 2,5-Dimethoxybenzaldehyde (CAS 93-02-7)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.176

- Boiling Point : 419.2 K (0.013 bar)

- Key Differences : Lacks the ethylthio group, resulting in reduced steric bulk and lower molecular weight. Widely used as a precursor in psychedelic compound synthesis (e.g., 2C-B) .

(b) 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) (CAS 134-96-3)

Halogen- and Bulky Group-Substituted Analogs

(a) Benzaldehyde, 4-(11-bromoundecyl)-2,5-dimethoxy- (CAS 374808-64-7)

- Molecular Formula : C₂₀H₃₁BrO₃

- Molecular Weight : 399.36

- Boiling Point : 494.0°C (predicted)

- Key Differences : Incorporates a brominated long-chain alkyl group, significantly increasing molecular weight and hydrophobicity. Likely used in polymer or surfactant chemistry .

(b) Benzaldehyde, 4-[(3,4-dichlorophenyl)methoxy]-3,5-dimethoxy- (CAS 881854-98-4)

Physicochemical and Reactivity Comparisons

Electronic Effects

- Ethylthio Group : Weakly electron-donating via sulfur’s lone pairs, enhancing para-substitution reactivity compared to electron-withdrawing groups (e.g., -CN, -CF₃) .

- Methoxy Groups : Strong electron-donating effects activate the aromatic ring, directing electrophilic attacks to specific positions (e.g., para to the ethylthio group) .

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-(Ethylthio)-2,5-dimethoxy- | C₁₁H₁₄O₃S | 226.29 (est.) | N/A | -S-C₂H₅, -OCH₃ (2,5) |

| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.18 | 419.2 K (0.013 bar) | -OCH₃ (2,5) |

| 4-(Propylthio)-2,5-dimethoxy- | C₁₂H₁₆O₃S | 240.32 | N/A | -S-C₃H₇, -OCH₃ (2,5) |

| Syringaldehyde | C₉H₁₀O₄ | 182.17 | 465.7 K (0.019 bar) | -OH, -OCH₃ (3,5) |

Biological Activity

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is an organic compound belonging to the class of substituted benzaldehydes. Its unique structure includes a benzaldehyde group with ethylthio and two methoxy substituents at the 2 and 5 positions. This compound has garnered attention for its potential biological activities, including antimicrobial and psychoactive properties.

- Molecular Formula : C11H14O3S

- Molecular Weight : Approximately 240.32 g/mol

- Structural Characteristics : The presence of the ethylthio and methoxy groups enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that benzaldehyde derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.0 mM (850 µg/mL) |

| Bacillus anthracis | 10.0 mM (1060 µg/mL) |

| Pantoea conspicua | 10.0 mM (1060 µg/mL) |

| Citrobacter youngae | 10.0 mM (1060 µg/mL) |

These findings suggest that the phenolic structure of benzaldehyde derivatives can disrupt bacterial cell membranes, leading to cell death through mechanisms such as intracellular coagulation .

Psychoactive Properties

Benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- is structurally similar to known psychoactive compounds like the 2C family of psychedelics. Studies on related compounds have demonstrated their interaction with serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. Research indicates that these compounds can elicit head-twitch behavior in animal models, suggesting a dose-dependent response mediated by receptor activity .

Case Studies

- Head-Twitch Behavior in Mice : A study investigating the effects of related phenethylamine hallucinogens found that compounds similar to benzaldehyde, 4-(ethylthio)-2,5-dimethoxy- produced biphasic dose-response curves in head-twitch assays. This suggests that low doses may activate 5-HT2A receptors while higher doses may inhibit this response through competing receptor interactions .

- Metabolism and Toxicology : Another study focused on the metabolism of designer drugs similar to benzaldehyde, 4-(ethylthio)-2,5-dimethoxy-. It highlighted the importance of understanding metabolic pathways for predicting potential toxicity and therapeutic uses in humans .

Research Findings

Q & A

Q. What are the common synthetic routes for preparing 4-(ethylthio)-2,5-dimethoxybenzaldehyde?

The synthesis of substituted benzaldehydes typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, the ethylthio group (-S-C₂H₅) can be introduced via thiol-alkylation of a precursor like 4-hydroxy-2,5-dimethoxybenzaldehyde using ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Alternatively, Friedel-Crafts alkylation may be employed if the aromatic ring is sufficiently activated by electron-donating groups (e.g., methoxy). Post-synthetic purification often involves column chromatography or recrystallization. Validate the product using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How can spectroscopic techniques be employed to characterize 4-(ethylthio)-2,5-dimethoxybenzaldehyde?

- NMR Spectroscopy : ¹H NMR will show distinct signals for methoxy (-OCH₃) groups (δ ~3.8–4.0 ppm), the aldehyde proton (δ ~9.8–10.2 ppm), and ethylthio substituents (δ ~1.3–1.5 ppm for -CH₂CH₃ and δ ~2.5–3.0 ppm for -S-CH₂). ¹³C NMR will confirm carbonyl (δ ~190–200 ppm) and quaternary carbons.

- Mass Spectrometry : Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm the molecular ion peak (e.g., [M]⁺ at m/z 242 for C₁₁H₁₄O₃S) and fragmentation patterns.

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹), aromatic C-H (~3000–3100 cm⁻¹), and C-S (~600–700 cm⁻¹) .

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation (e.g., in ethanol) and analyze intermolecular interactions (e.g., hydrogen bonds, CH-π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the ethylthio substitution?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in NAS reactions.

- Temperature Control : Reflux (~80–120°C) promotes reactivity while minimizing side products (e.g., over-alkylation).

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Protection/Deprotection Strategies : Protect the aldehyde group (e.g., as an acetal) during substitution to prevent side reactions .

- Statistical Optimization : Apply Design of Experiments (DoE) to evaluate factors like molar ratios, solvent volume, and reaction time .

Q. How to resolve contradictions in chromatographic data (e.g., retention times) across studies?

Discrepancies in GC/MS or HPLC retention times often arise from differences in column chemistry (e.g., DB-1 vs. DB-Wax) or temperature gradients . To standardize results:

Q. What methodologies are suitable for evaluating the biological activity of 4-(ethylthio)-2,5-dimethoxybenzaldehyde?

- In Vitro Assays :

- In Silico Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like serotonin receptors, leveraging structural analogs (e.g., HOT-2 derivatives) .

- Toxicity Profiling : Assess cytotoxicity (e.g., MTT assay) in mammalian cell lines (e.g., HEK293) to establish safety thresholds .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electrophilic aromatic substitution (EAS) sites.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions.

- Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction pathways in polar vs. nonpolar media .

Q. What strategies mitigate challenges in crystallizing 4-(ethylthio)-2,5-dimethoxybenzaldehyde?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.